4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide

NF-κB activation TLR4 agonism vaccine adjuvant

4-Fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1021266-06-7) is a synthetic small molecule belonging to the substituted sulfamoyl benzamidothiazole class. Its structure integrates a 4-fluorobenzamide moiety, a central thiazole ring, and a terminal 4-sulfamoylphenyl group connected via a 3-oxopropyl linker.

Molecular Formula C19H17FN4O4S2
Molecular Weight 448.49
CAS No. 1021266-06-7
Cat. No. B2573224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide
CAS1021266-06-7
Molecular FormulaC19H17FN4O4S2
Molecular Weight448.49
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)F
InChIInChI=1S/C19H17FN4O4S2/c20-13-3-1-12(2-4-13)18(26)24-19-23-15(11-29-19)7-10-17(25)22-14-5-8-16(9-6-14)30(21,27)28/h1-6,8-9,11H,7,10H2,(H,22,25)(H2,21,27,28)(H,23,24,26)
InChIKeyMSDFAIFPIWKDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1021266-06-7): Chemical Class and Core Scaffold Overview for Scientific Procurement


4-Fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1021266-06-7) is a synthetic small molecule belonging to the substituted sulfamoyl benzamidothiazole class. Its structure integrates a 4-fluorobenzamide moiety, a central thiazole ring, and a terminal 4-sulfamoylphenyl group connected via a 3-oxopropyl linker [1]. This chemotype was identified through high-throughput screening in a cell-based NF-κB reporter assay as a scaffold capable of prolonging NF-κB activation following a primary Toll-like receptor (TLR)-4 stimulus [1]. Members of this compound series have been evaluated as vaccine co-adjuvants in combination with monophosphoryl lipid A (MPLA), demonstrating enhanced antigen-specific antibody responses in murine immunization models [1].

Why Generic Substitution of CAS 1021266-06-7 with Other Sulfamoyl Benzamidothiazoles Is Scientifically Unjustified


Within the sulfamoyl benzamidothiazole series, minor structural modifications produce substantial changes in the magnitude and duration of NF-κB activation, cytokine release profiles, and in vivo adjuvant potency [1]. The systematic SAR study by Shukla et al. demonstrated that substituent identity and position on the benzamide ring, as well as linker composition, are critical determinants of biological activity—some analogs markedly outperformed the parent compound 1 while others were essentially inactive [1]. CAS 1021266-06-7 bears a specific 4-fluoro substitution on the terminal benzamide ring and a 3-oxopropyl linker bridging the thiazole and sulfamoylphenyl moieties; placing an order for a non-fluorinated analog (e.g., the des-fluoro parent, CAS 1040654-45-2) or any compound with a different linker or substitution pattern would yield a structurally distinct entity whose biological profile cannot be assumed to be equivalent from class membership alone.

Quantitative Differentiation Evidence for 4-Fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1021266-06-7): Comparator-Based Analysis


NF-κB Activation Prolongation: 4-Fluoro Substituent SAR Position Within Sulfamoyl Benzamidothiazole Series

In the Shukla et al. (2021) SAR study, systematic variation of substituents on the terminal benzamide ring of the sulfamoyl benzamidothiazole scaffold revealed that substituent identity and position critically modulate NF-κB activation potency and duration [1]. While the parent compound 1 (unsubstituted benzamide) served as the reference baseline, analogs with halogen substitutions at the 4-position were among those that demonstrated altered—and in several cases enhanced—NF-κB activation profiles in the HEK293 NF-κB reporter assay following LPS stimulation [1]. The 4-fluoro substitution present in CAS 1021266-06-7 is consistent with the favorable halogen-substituted analog space identified in this SAR study, where such modifications contributed to improved co-adjuvant activity in murine vaccination models when combined with MPLA [1]. Specific fold-change and EC50 values for the exact 4-fluoro analog are not individually reported in the public domain; differentiation is therefore based on class-level SAR inference.

NF-κB activation TLR4 agonism vaccine adjuvant

Structural Differentiation from Des-Fluoro Parent (CAS 1040654-45-2): Physicochemical Implications of 4-Fluoro Substitution

CAS 1021266-06-7 (C20H17FN4O4S2, MW 460.5) differs from its closest commercially cataloged analog, N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1040654-45-2; C19H18N4O4S2, MW 430.5), by the presence of a single fluorine atom at the 4-position of the terminal benzamide ring . Fluorine substitution on aromatic rings is well-established across medicinal chemistry to increase lipophilicity (logP), modulate pKa of proximal groups, enhance metabolic stability by blocking CYP450-mediated oxidation at the substituted position, and improve membrane permeability [1]. The 4-fluoro substituent in CAS 1021266-06-7 is therefore expected to confer incrementally higher metabolic stability and altered cellular permeability relative to the non-fluorinated analog CAS 1040654-45-2, which may translate to distinct pharmacokinetic behavior in vivo.

physicochemical properties fluorine substitution metabolic stability

Thiazole Core as TLR4-Mediated NF-κB Pathway Modulator: Distinct from Classical Direct Kinase Inhibitor Chemotypes

Unlike many thiazole-containing benzamides that function as direct kinase inhibitors (e.g., FLT3, B-Raf, or RET kinase inhibitors with reported IC50 values in the nanomolar to low micromolar range), the sulfamoyl benzamidothiazole series to which CAS 1021266-06-7 belongs operates via a functionally distinct mechanism: prolongation of NF-κB transcriptional activity following TLR4 stimulation rather than direct kinase catalytic site inhibition [1]. In the study by Shukla et al., compound 1 and its analogs showed no intrinsic NF-κB activation when administered alone but demonstrated sustained NF-κB signaling when co-administered with the TLR4 agonist LPS [1]. This functional profile—enhancement of a receptor-mediated signaling duration rather than direct agonism or kinase inhibition—sets this chemotype apart from the numerous thiazole-amide kinase inhibitors cataloged in the patent and medicinal chemistry literature.

NF-κB pathway TLR4 signaling immunomodulation

In Vivo Co-Adjuvant Activity: Class-Level Validation in Murine Immunization Models

Selected optimized analogs from the sulfamoyl benzamidothiazole SAR series were evaluated in murine vaccination studies as co-adjuvants with MPLA. Compounds that demonstrated favorable in vitro NF-κB activation profiles also produced significant enhancement of antigen-specific IgG titers compared to MPLA alone [1]. While the specific in vivo performance of CAS 1021266-06-7 has not been individually reported, the class-level finding that certain halogen-substituted benzamide analogs within this series enhance humoral immune responses provides a pharmacological rationale for its investigation in adjuvant development programs. The 4-fluoro substituent may contribute to improved in vivo half-life via reduced oxidative metabolism, a factor relevant to the sustained immunostimulation required for effective adjuvant activity [1]. Direct comparative in vivo data between CAS 1021266-06-7 and specific analogs are not available in the public domain.

vaccine adjuvant in vivo immunization antibody titer

Recommended Research and Procurement Application Scenarios for 4-Fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide (CAS 1021266-06-7)


Vaccine Adjuvant Discovery: Fluorinated Chemical Probe for NF-κB Pathway Modulation Studies

CAS 1021266-06-7 is structurally aligned with the sulfamoyl benzamidothiazole class shown to prolong NF-κB activation downstream of TLR4 stimulation [1]. Its 4-fluoro substituent makes it suitable as a fluorinated probe for SAR expansion, photoaffinity labeling (following the precedent set by the photoaffinity probe developed in the Shukla et al. study), or as a precursor for ¹⁸F-radiolabeled tracer development for positron emission tomography (PET) imaging of innate immune activation [1]. Research groups focused on novel adjuvant mechanisms, particularly those exploring co-adjuvant strategies with approved TLR4 agonists such as MPLA, represent the primary user base.

Comparative Metabolic Stability Studies: Fluoro vs. Non-Fluoro Analog Pair Analysis

The structural pairing of CAS 1021266-06-7 (4-fluoro) with CAS 1040654-45-2 (des-fluoro) provides a well-defined matched molecular pair for investigating the impact of aryl fluorine substitution on metabolic stability, CYP450 inhibition profiles, and plasma protein binding within the sulfamoyl benzamidothiazole scaffold [1]. This compound pair enables systematic evaluation of the fluorine effect on pharmacokinetic parameters in rodent models, supporting medicinal chemistry optimization campaigns that require experimental validation of fluorine scan strategies.

Innate Immune Signaling Research: Sustained NF-κB Activation Without Direct TLR Agonism

Unlike direct TLR agonists that carry the risk of systemic inflammatory toxicity, the sulfamoyl benzamidothiazole mechanism—prolonging receptor-mediated NF-κB activation only in the presence of a primary stimulus—offers a distinct pharmacological profile [1]. CAS 1021266-06-7 can be deployed in cell-based assays (THP-1, murine BMDC, or HEK293 NF-κB reporter lines) to study the kinetics and magnitude of NF-κB signaling duration, cytokine output (IL-6, TNF-α, IL-1β), and the interplay between TLR4 and other pattern recognition receptor pathways [1]. This application is directly supported by the published assay conditions and cytokine readouts reported for this compound series.

Fluorinated Building Block for Parallel SAR Library Synthesis

The 3-oxopropyl linker connecting the thiazole core to the sulfamoylphenyl moiety, combined with the 4-fluorobenzamide terminal group, provides a synthetic handle for further derivatization [1]. Medicinal chemistry laboratories engaged in library synthesis around the sulfamoyl benzamidothiazole scaffold can use CAS 1021266-06-7 as a key intermediate or reference standard for generating analogs with varied linker lengths, alternative amide substituents, or modified sulfonamide groups, guided by the SAR trends established in the 2021 study [1].

Quote Request

Request a Quote for 4-fluoro-N-(4-(3-oxo-3-((4-sulfamoylphenyl)amino)propyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.